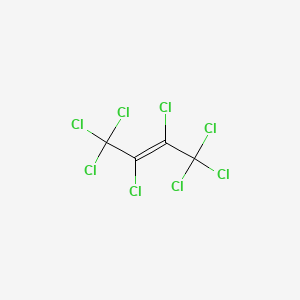
Perchlorobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its high chlorine content, which imparts unique chemical properties and reactivity
Preparation Methods
Perchlorobutene can be synthesized through several methods, including the chlorination of butene. The synthetic route typically involves the reaction of butene with chlorine gas under controlled conditions to achieve the desired level of chlorination. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Perchlorobutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butenes.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
Perchlorobutene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Research into its biological activity and potential use as a biocide or pesticide is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products
Mechanism of Action
The mechanism of action of perchlorobutene involves its interaction with various molecular targets. Its high chlorine content allows it to participate in halogen bonding and other interactions that can disrupt biological processes. The exact pathways and targets depend on the specific application and context in which it is used .
Comparison with Similar Compounds
Perchlorobutene can be compared with other chlorinated butenes and related compounds:
Tetrachlorobutene: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Hexachlorobutene: Intermediate in chlorine content between tetrachlorobutene and this compound.
Properties
CAS No. |
3050-42-8 |
|---|---|
Molecular Formula |
C4Cl8 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,4,4,4-octachlorobut-2-ene |
InChI |
InChI=1S/C4Cl8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
InChI Key |
CFUDRMNRQVKIHT-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)(\C(Cl)(Cl)Cl)/Cl |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















